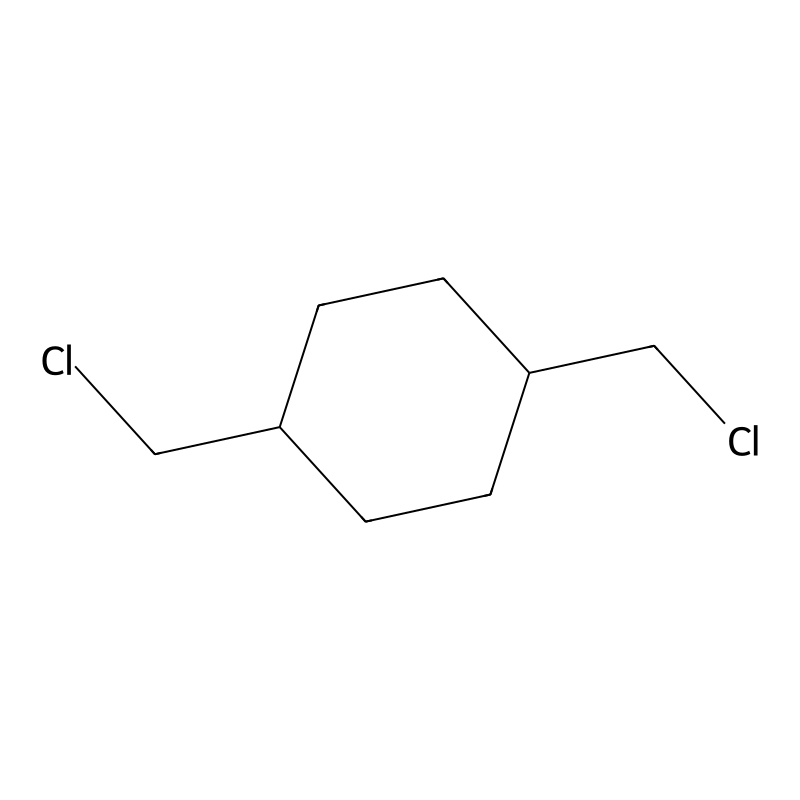

1,4-bis(chloromethyl)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-bis(chloromethyl)cyclohexane is an organic compound with the molecular formula C₈H₁₄Cl₂. It features a cyclohexane ring with two chloromethyl groups (-CH₂Cl) attached to the first and fourth carbon atoms. This compound is categorized as a chlorinated hydrocarbon and is notable for its potential applications in various chemical processes and synthesis.

The structure of 1,4-bis(chloromethyl)cyclohexane can be represented as follows:

textCl | H2C - C - CH2 | | CH2 CH2 | | H2C - C - CH2 | Cl

- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Radical Reactions: The chloromethyl groups can participate in radical reactions, which are useful in polymerization processes.

Several methods exist for synthesizing 1,4-bis(chloromethyl)cyclohexane:

- Direct Chloromethylation: This method involves the reaction of cyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst, leading to the formation of chloromethyl groups at specific positions on the cyclohexane ring.

- Chlorination of Cyclohexylmethyl Chloride: Another approach involves chlorinating cyclohexylmethyl chloride under controlled conditions to yield 1,4-bis(chloromethyl)cyclohexane .

1,4-bis(chloromethyl)cyclohexane has various applications in chemical synthesis and industry:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Production: The compound can be used in the production of polymers through radical polymerization techniques.

- Chemical Research: It is utilized in laboratories for research purposes, particularly in studies involving chlorinated hydrocarbons.

1,4-bis(chloromethyl)cyclohexane shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Bis(chloromethyl)benzene | C₈H₈Cl₂ | Aromatic compound; used in dye synthesis |

| 1,4-Bis(bromomethyl)cyclohexane | C₈H₁₄Br₂ | Contains bromine; different reactivity profile |

| 1,3-Bis(chloromethyl)cyclopentane | C₈H₁₄Cl₂ | Different ring structure; potential for unique reactions |

| 1-Chloro-4-(chloromethyl)benzene | C₈H₈Cl₂ | Aromatic compound; used in industrial applications |

The uniqueness of 1,4-bis(chloromethyl)cyclohexane lies in its cyclohexane structure which provides distinct physical and chemical properties compared to its aromatic counterparts. Its application as an intermediate in organic synthesis further emphasizes its importance within this class of compounds.